Imidazol-1-yl-d3-acetic Acid
Description
Properties
Molecular Formula |
C₅H₃D₃N₂O₂ |
|---|---|
Molecular Weight |
129.13 |
Synonyms |
Imidazol-1-yl-d3-essigsaeure; 1H-Imidazole-d3-1-acetic Acid; Imidazole-d3-1-acetic Acid; Zoledronic-d3 Acid Related Compound A; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Imidazol 1 Yl D3 Acetic Acid
Strategic Approaches to Deuterium (B1214612) Incorporation in Imidazole (B134444) Structures
The introduction of deuterium into the imidazole ring is a key step in the synthesis of Imidazol-1-yl-d3-acetic Acid. Various strategies have been developed to achieve efficient and selective deuterium labeling.
Optimization of Hydrogen/Deuterium Exchange Reactions for Imidazole Derivatives
Hydrogen-deuterium exchange (HDX) reactions are a common and effective method for introducing deuterium into organic molecules. mdpi.com These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst. mdpi.comuni-rostock.de The efficiency and regioselectivity of HDX in imidazole derivatives can be influenced by several factors, including pH, temperature, and the choice of catalyst. mdpi.comnih.gov
For instance, base-catalyzed HDX is a facile method for deuterium incorporation. mdpi.com The C-2 proton of the imidazole ring is known to undergo exchange with deuterium in D₂O, a reaction that is base-catalyzed and proceeds through an ylide intermediate. nih.govmdpi.com The rate of this exchange is significantly slower than the exchange of amide protons, allowing for a degree of selectivity. nih.gov The pH of the solution plays a crucial role, with the reaction rate being dependent on the concentration of the imidazolium (B1220033) cation and the deuteroxide ion (OD⁻). nih.govnih.gov
Transition metal catalysts, such as those based on iridium, ruthenium, and palladium, have also been employed to facilitate HDX in nitrogen-containing heterocycles. researchgate.netsnnu.edu.cn These catalysts can offer high levels of deuterium incorporation under milder conditions and can provide different regioselectivities compared to traditional acid- or base-catalyzed methods. acs.orgsnnu.edu.cn For example, iridium complexes have been shown to be effective for the ortho-deuteration of aromatic compounds. acs.orgsnnu.edu.cn
| Catalyst System | Deuterium Source | Conditions | Selectivity | Reference |
| Base (e.g., KOD) | D₂O | Varies (pH, temp) | Primarily C-2 position | mdpi.comnih.gov |
| Iridium Complexes | D₂ gas or D₂O | Mild | Ortho-selective | acs.orgsnnu.edu.cn |
| Ruthenium Complexes | D₂ gas or d4-acetic acid | Varies | Ortho- and meta-selective | researchgate.netsnnu.edu.cn |
| Palladium on Carbon (Pd/C) | D₂/D₂O | Elevated temp | Varies | mdpi.com |
Direct Deuterium Labeling Protocols during Precursor Synthesis of the Acetic Acid Moiety
An alternative strategy involves the direct incorporation of deuterium into the acetic acid portion of the molecule before its attachment to the imidazole ring. This can be achieved through the use of deuterated starting materials or by performing deuterium exchange reactions on a suitable precursor.
One approach is the use of deuterated haloacetates, such as deuterated chloroacetic acid or its esters, in the N-alkylation step. nih.govsciforum.net Another method involves the deuteration of α-amino esters using a catalyst. For example, 2-hydroxynicotinaldehyde (B1277654) has been used as a catalyst for the selective deuteration of the α-position of amino esters using D₂O as the deuterium source. acs.org The reaction proceeds through a Schiff base intermediate, which facilitates the activation of the α-hydrogen for exchange. acs.org
Furthermore, acid-catalyzed H-D exchange reactions can be employed to deuterate carboxylic acids. For instance, treatment with D₂SO₄ in CD₃OD has been shown to be effective for the deuteration of indole-3-acetic acid. acs.org Palladium-catalyzed hydrogen isotope exchange has also been utilized for the α-C(sp³)–H deuteration of free carboxylic acids. thieme-connect.de
Modern Synthetic Pathways for this compound Construction
The construction of the this compound molecule typically involves the N-alkylation of an imidazole or a deuterated imidazole with an acetic acid derivative.
Efficient N-Alkylation Procedures Utilizing Deuterated Halogenated Acetates
A common and direct method for synthesizing Imidazol-1-yl-acetic Acid and its deuterated analogues is the N-alkylation of imidazole with a haloacetate. nih.govsciforum.net In the case of the deuterated compound, a deuterated haloacetate, such as tert-butyl chloroacetate-d3, would be used. The reaction is typically carried out in the presence of a base in a suitable solvent. nih.govsciforum.netajgreenchem.com The choice of base and solvent can influence the reaction yield and regioselectivity in the case of substituted imidazoles. otago.ac.nz For example, potassium carbonate in dimethylformamide (DMF) has been used for the reaction between imidazole and benzyl (B1604629) 2-chloroacetate. sciforum.net
| Alkylating Agent | Base | Solvent | Conditions | Reference |
| tert-Butyl chloroacetate (B1199739) | Titanium tetrachloride | Dichloromethane | Not specified | nih.gov |
| Benzyl 2-chloroacetate | K₂CO₃ | DMF | Room temperature, 24h | sciforum.net |
| tert-Butyl chloroacetate | Not specified (solvent-free) | Solvent-free | Not specified | ajgreenchem.com |
Green Chemistry Principles in Deuterated Imidazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including isotopically labeled molecules. unam.mxroyalsocietypublishing.org These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.
In the context of this compound synthesis, several green approaches can be considered. The use of water (D₂O) as both a deuterium source and a solvent is a key green aspect, as it is a non-toxic and readily available reagent. uni-rostock.deroyalsocietypublishing.org Solvent-free reaction conditions, where possible, also contribute to a greener synthesis by eliminating the need for potentially hazardous organic solvents. ajgreenchem.com
Furthermore, the use of catalysts, particularly those that are recyclable and can operate under mild conditions, aligns with green chemistry principles. royalsocietypublishing.orgtandfonline.com For example, the development of heterogeneous catalysts or the use of ionic liquids as recyclable reaction media can make the synthesis more environmentally friendly. uni-rostock.detandfonline.com Ultrasound and microwave-assisted synthesis are other green techniques that can accelerate reaction times and reduce energy consumption. royalsocietypublishing.orgtandfonline.com
Development of Solvent-Free Deuteration Methodologies for this compound
Traditional deuteration methods often rely on the use of deuterated solvents, which can be costly and may complicate product purification. synmr.in The development of solvent-free and catalyst-free aza-Michael additions of imidazoles with electron-deficient olefins at elevated temperatures (e.g., 80°C) presents a greener alternative. semanticscholar.org This approach simplifies workup, often only requiring the evaporation of the excess Michael acceptor. semanticscholar.org
Mechanochemical methods, such as grinding or ultrasound irradiation, also offer solvent-free routes for the synthesis of imidazole derivatives. scispace.com For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) can be conducted under solvent-free conditions to produce fused imidazole heterocycles. scispace.com These solid-state or minimal-solvent approaches reduce waste and can lead to higher reaction efficiency.
Another innovative approach involves the use of microwave technology in combination with flow-type reactors. This method, developed for the deuteration of aromatic compounds, can enhance reaction efficiency and production throughput, addressing the high cost and limited production capacity associated with conventional batch methods. tn-sanso.co.jp
Table 1: Comparison of Solvent-Free Deuteration Techniques
| Methodology | Description | Advantages |
|---|---|---|
| Aza-Michael Addition | Reaction of imidazoles with Michael acceptors at elevated temperatures without solvent. | Green chemistry, simplified purification. semanticscholar.org |
| Mechanochemistry | Use of grinding or ultrasound to drive reactions in a solvent-free or minimal-solvent environment. | Reduced solvent waste, potential for improved reaction rates. scispace.com |
| Microwave-Assisted Flow Synthesis | Continuous flow of reactants through a microwave-heated reactor containing a catalyst. | Increased throughput, enhanced reaction efficiency, suitable for automation. tn-sanso.co.jp |
Investigation of Environmentally Benign Catalytic Systems for Deuterium Introduction
The use of heavy water (D₂O) as a deuterium source is a cost-effective and environmentally friendly option for deuteration reactions. nih.gov Research has focused on developing catalysts that can efficiently activate D₂O for deuterium labeling under mild conditions.
Heterogeneous catalysts, such as a biomass-derived iron catalyst, have shown high activity and selectivity for the deuteration of arenes and heteroarenes using D₂O. nih.gov These catalysts are often recyclable and operate under relatively mild conditions. acs.org Similarly, an atomically dispersed Fe–P catalytic pair supported on phosphorus-doped carbon has demonstrated remarkable performance in the selective deuteration of (hetero)arenes with D₂O as the deuterium source. acs.org This system is noted for its low cost, environmental friendliness, and recyclability. acs.org
Homogeneous catalysts have also been explored. For instance, silver-catalyzed regioselective deuteration of (hetero)arenes using D₂O proceeds under neutral and mild conditions, tolerating a variety of functional groups. rsc.org Iridium-based catalysts are also widely used for hydrogen isotope exchange (HIE) reactions, often with high selectivity for specific positions on a molecule. snnu.edu.cnacs.org The development of catalysts that can operate under mild conditions and utilize D₂O as the deuterium source represents a significant step towards more sustainable deuteration processes. nih.govacs.orgrsc.org
Methodologies for Assessing Isotopic Purity and Regioselectivity
Ensuring the high isotopic purity and correct positional placement of deuterium atoms is critical for the application of labeled compounds. A combination of analytical techniques is often employed for comprehensive characterization.
Analytical Techniques for Quantitative Determination of Deuterium Enrichment
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for determining isotopic enrichment. rsc.orgrsc.org
Mass Spectrometry (MS): Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for determining the isotopic purity of deuterated compounds. nih.gov By analyzing the relative abundance of the H/D isotopolog ions (D₀ to Dₙ), the percentage of deuterium incorporation can be accurately calculated. nih.gov This technique requires minimal sample consumption and can be performed without deuterated solvents. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at the labeled positions. For a more precise quantification, a combination of ¹H NMR and ²H NMR can be used. nih.gov This combined approach has been shown to be more accurate than classical ¹H NMR or MS methods for determining the isotopic abundance of both partially and fully labeled compounds. nih.gov The absence of proton signals in deuterated solvents simplifies the analysis and interpretation of NMR spectra, leading to clearer structural elucidation. synmr.in
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Principle | Advantages |
|---|---|---|
| ESI-HRMS | Measures the mass-to-charge ratio of ions to determine the relative abundance of different isotopologs. | Rapid, high sensitivity, low sample consumption. nih.gov |
| ¹H NMR | Measures the signal intensity of protons to determine the extent of their replacement by deuterium. | Provides information on the position of deuteration. |
| ¹H NMR + ²H NMR | Combines proton and deuterium NMR for a more accurate and robust quantification of isotopic abundance. | Highly accurate for both partially and fully labeled compounds. nih.gov |
Strategies for Controlling Positional Deuterium Placement within the Imidazole Ring and Acetate (B1210297) Chain
Achieving regioselective deuteration requires precise control over reaction conditions.
Imidazole Ring: The deuteration of the imidazole ring can be selectively directed to different carbon positions (C2, C4, or C5) by carefully controlling the acid/base conditions. rsc.org
Acidic Conditions: Using a strong deuterated acid like DCl in D₂O can promote selective deuteration at the C5-position. rsc.org The proposed mechanism involves the formation of a tertiary carbocation intermediate. rsc.org
Basic Conditions: In the presence of a base like NaOD in a D₂O/CD₃OD co-solvent system, exhaustive deuteration at both the C2 and C5 positions can be achieved at elevated temperatures. rsc.org
Neutral Conditions: Under neutral conditions in a D₂O/CD₃OD co-solvent, regioselectivity can be switched to favor C2-deuteration. rsc.org This is thought to proceed through an ylide intermediate. rsc.org
Acetate Chain: For the deuteration of the acetate chain, methods often involve the use of deuterated reducing agents or precursors. Palladium-catalyzed ortho-deuteration of phenylacetic acid derivatives has been achieved using deuterated acetic acid as the deuterium source. thieme-connect.com A versatile, metal-free synthesis of selectively deuterated amines at the α and/or β positions has been developed using a mixture of triflic acid and triethylsilane, with deuterated reagents providing the deuterium source. ulb.ac.be The specific placement of deuterium in the acetate chain of this compound would likely involve the synthesis of a deuterated acetic acid precursor which is then coupled to the imidazole ring.
Applications of Imidazol 1 Yl D3 Acetic Acid in Mechanistic and Kinetic Studies
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)
The primary application of Imidazol-1-yl-d3-acetic Acid in mechanistic studies is centered on the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rate of the standard compound with its deuterated counterpart, researchers can infer whether a specific C-H bond is broken or formed in the rate-determining step of the reaction.
The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in the acetic acid moiety of Imidazol-1-yl-acetic Acid results in a stronger C-D bond compared to the C-H bond, due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of this bond will proceed more slowly for the deuterated compound. This difference in reaction rates is quantified as the KIE (kH/kD).
Studies on related deuterated imidazole (B134444) derivatives have demonstrated measurable KIEs. For instance, in palladium-mediated cross-coupling reactions, the use of deuterated imidazole ligands led to a 20% decrease in catalytic activity, indicating that the C-H(D) bond is involved in a kinetically significant step. In other systems, such as manganese-catalyzed labeling reactions, a secondary kinetic isotope effect of 1.1 was observed when D₂ was used as the reductant instead of H₂, providing insight into the reaction's mechanistic details. nih.gov The magnitude of the KIE can vary; while proton transfers to carbon often yield KIE values around 7, specific mechanisms, such as the protiodecarboxylation of indoles catalyzed by water, have shown lower KIEs in the range of 2.2-2.7. ic.ac.uk Furthermore, investigations into variable temperature KIEs can reveal quantum mechanical tunneling, a phenomenon where a particle passes through a potential barrier that it classically cannot surmount. rsc.org
Table 1: Examples of Kinetic Isotope Effects in Reactions Involving Deuterated Compounds
| Reaction Type | Catalyst/Conditions | Observed KIE (kH/kD) | Implication | Source |
| Palladium-Mediated Cross-Coupling | Deuterated Imidazole Ligands | ~1.25 (20% rate decrease) | C-H(D) bond interaction is kinetically relevant. | |
| Manganese-Catalyzed Labeling | Mn@Starch-1000 | 1.1 (secondary KIE) | Indicates involvement of the reductant in the rate-influencing steps. | nih.gov |
| Protiodecarboxylation of Indoles | Water Catalysis (in D₂O) | 2.2 - 2.7 | Suggests a complex mechanism where proton transfer symmetry influences the KIE. | ic.ac.uk |
A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-determining step (RDS) of the reaction. By strategically placing the deuterium label on the acetic acid group of this compound, researchers can pinpoint whether the abstraction of a proton from this position is the slowest step in a given transformation. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond cleavage occurs in a fast step before or after the RDS, or not at all. ic.ac.uk
The magnitude of the KIE also provides information about the structure of the transition state. A maximal KIE is often observed for a linear, symmetric transition state where the hydrogen/deuterium atom is equally bonded to the donor and acceptor atoms. Asymmetry in the transition state tends to lower the KIE value. ic.ac.uk Therefore, quantitative analysis of the KIE for reactions involving this compound can help construct a detailed picture of the geometry and energy of the reaction's highest energy barrier. rsc.org
Investigation of Structure-Reactivity Relationships via Deuterium Labeling
The replacement of hydrogen with deuterium can induce minor but significant changes in the electronic properties of a molecule. Deuterium is slightly more electron-donating than protium, which can alter the electron density around the imidazole ring and the attached acetic acid group. This change in electronic distribution can affect the molecule's ability to coordinate with metal centers in catalytic cycles or participate in hydrogen bonding. For example, studies on deuterated imidazole ligands have suggested that the alteration in electronic effects can lead to weakened metal-ligand bonding, thereby impacting catalytic efficiency. While the steric profile of deuterium is nearly identical to that of protium, these electronic perturbations can be sufficient to influence the delicate balance of forces governing molecular interactions and reactivity.
The specific placement of deuterium atoms within an imidazole-containing molecule can be used to trace the fate of different parts of the molecule and differentiate between competing reaction pathways. In imidazole systems, certain positions are more reactive towards hydrogen-deuterium exchange than others. For instance, manganese-catalyzed systems have shown complete and regioselective deuterium incorporation at the C-2 position of the imidazole ring, leaving other positions untouched. nih.gov Similarly, studies on histidine-containing dendrimers found that the C-2 position of the imidazole ring could be selectively deuterated. mdpi.com
By synthesizing different isotopologues of Imidazol-1-yl-acetic acid (e.g., with deuterium on the ring versus on the acetic acid side chain), researchers can track which parts of the molecule are involved in specific bond-making or bond-breaking events. This approach is crucial for untangling complex reaction networks where multiple outcomes are possible, allowing for a precise correlation between the initial structure and the final product distribution.
Table 2: Regioselectivity in Deuteration of Imidazole Rings
| Catalyst/Method | Position of Deuteration | Deuterium Source | Selectivity | Source |
| Manganese (Mn@Starch-1000) | C-2 position | D₂O/H₂ | High | nih.gov |
| Ruthenium Nanocatalysis | C-2, C-4, C-5 positions | D₂ gas | Dependent on conditions | researchgate.net |
| Acid/Heat | C-2 position of Histidine | D₂O | High | mdpi.com |
Advanced Studies on the Catalytic Properties of this compound and Its Derivatives
Derivatives of imidazole are widely used as catalysts or ligands in organometallic catalysis. The introduction of deuterium into Imidazol-1-yl-acetic acid allows for advanced studies into its own potential catalytic properties or its role as a ligand. The tautomerism of the imidazole ring is known to be important for its nucleophilicity and, by extension, its catalytic activity. researchgate.net
By studying the KIE, researchers can determine if proton transfer from the acetic acid group or a C-H activation step involving the imidazole ring is integral to a catalytic cycle. For example, a decrease in the catalytic rate upon deuteration would point to the involvement of that specific C-H/C-D bond in the rate-limiting step. Studies have shown that metal nanoparticles can catalyze hydrogen isotope exchange with high efficiency, suggesting a powerful synergy between metal surfaces and imidazole-containing substrates. researchgate.net The use of this compound in such systems can help elucidate the mechanisms of these surface-catalyzed reactions, distinguishing between different proposed intermediates and pathways. researchgate.net Furthermore, investigating catalysis in the presence of deuterated imidazole buffers can help isolate solvent isotope effects and clarify the role of the buffer in the catalytic mechanism. nih.gov
Evaluation as a Bifunctional Organocatalyst in Model Reactions
Imidazol-1-yl-acetic acid itself is recognized as a bifunctional organocatalyst, possessing both a Brønsted acidic site (the carboxylic acid) and a Lewis basic site (the imidazole ring). mdpi.com This dual functionality enables it to simultaneously activate both the electrophile and the nucleophile in a variety of chemical transformations. The evaluation of its deuterated counterpart, this compound, in model reactions is crucial for understanding the mechanistic nuances of this class of catalysts.
A common model reaction to probe the efficacy of such bifunctional catalysts is the Michael addition. For instance, the addition of a nucleophile like diethyl malonate to a Michael acceptor such as trans-β-nitrostyrene can be catalyzed by Imidazol-1-yl-acetic acid. In this proposed catalytic cycle, the imidazole nitrogen would activate the diethyl malonate through deprotonation, while the carboxylic acid moiety would activate the nitrostyrene (B7858105) via hydrogen bonding.
The performance of this compound in such a model reaction would be systematically compared to its non-deuterated analogue. Key parameters such as reaction rate, yield, and enantioselectivity (if a chiral variant were used) would be meticulously recorded.
Table 1: Illustrative Comparison of Catalytic Performance in a Model Michael Addition
| Catalyst | Substrate | Product Yield (%) | Reaction Time (h) |
| Imidazol-1-yl-acetic Acid | Diethyl malonate + trans-β-nitrostyrene | 95 | 12 |
| This compound | Diethyl malonate + trans-β-nitrostyrene | 94 | 24 |
This table presents hypothetical data for illustrative purposes, based on typical outcomes in organocatalytic studies involving deuterated catalysts.
The primary objective of employing the deuterated catalyst is to determine if the C-H bond at the position of deuteration is involved in the rate-determining step of the reaction.
Assessment of Deuteration Effects on Catalytic Efficiency, Selectivity, and Turnover
The assessment of deuteration effects hinges on the measurement of the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the non-deuterated catalyst (kH) to the rate constant with the deuterated catalyst (kD). A primary KIE (kH/kD > 1) would indicate that the C-H bond is broken or significantly altered in the transition state of the rate-determining step. Conversely, a KIE close to 1 would suggest that this bond is not centrally involved in the rate-limiting step.
In the context of this compound, a significant primary KIE would support a mechanism where the proton on the methylene (B1212753) carbon is abstracted during the rate-determining step. This could occur, for example, if the catalyst itself undergoes a transformation that involves this position. However, based on the proposed bifunctional mechanism where the imidazole deprotonates the nucleophile and the carboxylic acid activates the electrophile, a significant primary KIE originating from the deuteration at the methylene bridge of the catalyst is not typically expected. The C-H bonds at this position are not directly involved in the bond-breaking and bond-forming events of the substrates.
More likely is the observation of a secondary KIE. Secondary KIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. An inverse secondary KIE (kH/kD < 1) is often observed when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state, which is not anticipated for the catalyst itself in this context. A small, normal secondary KIE (kH/kD slightly > 1) might be observed due to steric or electronic effects influencing the catalyst's conformation and interaction with the substrates.
Table 2: Hypothetical Kinetic Isotope Effect Data for a Model Reaction
| Catalyst | Rate Constant (k) | kH/kD | Interpretation |
| Imidazol-1-yl-acetic Acid | kH | \multirow{2}{*}{1.05} | Small normal secondary KIE. C-H bond is not broken in the rate-determining step. The effect is likely due to subtle electronic or steric influences on the transition state assembly. |
| This compound | kD |
This table presents hypothetical data for illustrative purposes to demonstrate the principles of KIE analysis in organocatalysis.
Deuteration is not expected to significantly impact the selectivity of the reaction unless it alters the conformational preferences of the catalyst that dictate the stereochemical outcome. The turnover number, which reflects the stability and longevity of the catalyst, could be marginally affected if the deuteration influences pathways for catalyst decomposition, although this is generally a minor effect. The primary value of using this compound lies in its power to validate or refute proposed reaction mechanisms by pinpointing the involvement of specific C-H bonds in the catalytic cycle. beilstein-journals.org
Role of Imidazol 1 Yl D3 Acetic Acid in Advanced Analytical Chemistry
Utilization as a Stable Isotope Labeled Internal Standard (SILS) in High-Resolution Mass Spectrometry
Stable isotope labeled internal standards (SILS) are the gold standard for quantitative analysis by mass spectrometry. Imidazol-1-yl-d3-acetic acid, with its three deuterium (B1214612) atoms, is an ideal SILS for the quantification of its non-labeled counterpart and related imidazole (B134444) compounds.
The development of robust and reliable quantitative methods is essential for the accurate measurement of imidazole metabolites in complex biological matrices. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly enhances the quality of the obtained data. nih.gov
During method development, the chromatographic conditions are optimized to achieve a clear separation of the analyte from other matrix components. The mass spectrometer is tuned to detect specific precursor and product ions for both the analyte and the SILS. The validation of such a method typically involves assessing linearity, accuracy, precision, and the limit of quantification (LOQ).
Below is a representative table of validation results for a hypothetical LC-MS/MS method for the quantification of an imidazole metabolite using this compound as the internal standard.
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery (%) | 85-115% |
This interactive table showcases typical validation parameters for an LC-MS/MS method. The excellent linearity, accuracy, and precision are largely attributable to the use of a stable isotope-labeled internal standard.
In trace analysis, where the concentration of the analyte is very low, the precision and accuracy of the measurement are of utmost importance. Matrix effects, such as ion suppression or enhancement, can significantly impact the reliability of the results. This compound, being chemically identical to the analyte, co-elutes and experiences the same matrix effects. lcms.cz By normalizing the analyte's signal to the internal standard's signal, these effects can be effectively compensated for, leading to a significant improvement in precision and accuracy. lcms.cz
A study quantifying various imidazole compounds in environmental samples demonstrated that the use of six isotope-labeled standards effectively corrected for matrix effects, which ranged from -57% to 8%. myuchem.com This highlights the critical role of SILS in achieving reliable quantification in complex samples.
Applications in Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of deuterium in this compound also opens up unique applications in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for molecular structure elucidation.
Deuterium NMR, or ²H NMR, is a specialized NMR technique that directly observes the deuterium nucleus. This technique is instrumental in confirming the exact position of the deuterium labels within the molecule. For this compound, a ²H NMR spectrum would show a distinct signal corresponding to the chemical environment of the deuterium atoms on the acetic acid methyl group. This provides unambiguous confirmation of the isotopic labeling, which is crucial for its use as a certified reference material. youtube.com The chemical shift in a ²H NMR spectrum is identical to that in a ¹H NMR spectrum, but the signals are typically broader. stanford.edu
In the ¹H NMR analysis of complex mixtures, signal overlap is a common challenge that can hinder the identification and quantification of individual components. nih.gov The strategic use of deuterated compounds can help to simplify complex spectra. For instance, if this compound is part of a complex mixture, the signals from the deuterated methyl group will not appear in the ¹H NMR spectrum, reducing spectral crowding. myuchem.com This can lead to enhanced resolution and sensitivity for the remaining protonated signals in the mixture. libretexts.org
Isotopic Fine Structure (IFS) Analysis in High-Resolution Mass Spectrometry
With the advent of ultra-high-resolution mass spectrometry, it is possible to resolve the isotopic fine structure (IFS) of molecules. nih.gov IFS arises from the small mass differences between isotopes of different elements (e.g., the mass difference between a ¹³C and a ¹²C plus a neutron is not exactly zero). The presence of deuterium in this compound introduces a distinct isotopic signature that can be exploited in IFS analysis.
By analyzing the precise mass and the pattern of the isotopic peaks, it is possible to confirm the elemental composition of the molecule with very high confidence. researchgate.net The mass difference between three protons and three deuterons is significant and easily detectable by high-resolution mass spectrometry. This allows for the clear differentiation of the labeled compound from its unlabeled counterpart and other molecules in a complex sample, further enhancing its utility in tracer and metabolomics studies. nih.govresearchgate.net
Confirmation of Molecular Formulae and Isotopic Variants for Compound Identification
The precise identification of unknown compounds and the confirmation of known molecular structures are foundational tasks in analytical chemistry. This compound plays a pivotal role in this process, primarily through the technique of isotope dilution mass spectrometry. The known isotopic purity and distinct mass shift of this compound compared to its non-deuterated counterpart provide a clear and reliable reference point in mass spectra.
When analyzing a sample suspected of containing Imidazol-1-yl-acetic acid, the introduction of a known quantity of this compound as an internal standard allows for the unambiguous identification of the target analyte. The deuterated standard will exhibit a mass-to-charge ratio (m/z) that is precisely 3 daltons higher than the endogenous, non-labeled compound, corresponding to the three deuterium atoms replacing three protium (B1232500) atoms. This predictable mass difference serves as a definitive marker for the presence of the imidazolylacetic acid moiety.
Furthermore, the characteristic isotopic pattern of the deuterated standard helps to resolve ambiguities in complex spectra where multiple compounds may have similar nominal masses. By observing the co-elution of the analyte and the internal standard in chromatographic separations coupled with mass spectrometry, and by identifying the expected mass difference, analysts can confirm the molecular formula of the target compound with a high degree of confidence.
Table 1: Physicochemical Properties of Imidazol-1-yl-acetic Acid and its Deuterated Analog
| Property | Imidazol-1-yl-acetic Acid | This compound |
| Molecular Formula | C₅H₆N₂O₂ | C₅D₃H₃N₂O₂ |
| Molecular Weight | 126.11 g/mol | 129.13 g/mol |
| Isotopic Enrichment | Natural Abundance | Deuterium (d3) |
This interactive table provides a clear comparison of the fundamental properties that differentiate the native compound from its deuterated internal standard, highlighting the basis for its utility in mass spectrometry.
In research findings, the use of deuterated standards has been shown to significantly improve the accuracy of molecular formula assignments. For instance, in metabolomic studies, where numerous isomeric and isobaric compounds are present, the specific mass shift provided by a deuterated standard like this compound can be the key to distinguishing between closely related metabolites.
Profiling of Complex Biological or Chemical Samples with Deuterated Internal Standards
The analysis of complex matrices, such as blood, plasma, urine, or environmental samples, presents significant challenges due to the presence of numerous interfering substances. These matrix components can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification of the analyte of interest. Deuterated internal standards, such as this compound, are instrumental in mitigating these matrix effects. nih.gov
Because this compound is chemically identical to the endogenous analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net Any loss of analyte during extraction or variability in ionization efficiency will affect both the analyte and the internal standard to the same extent. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to highly accurate and precise quantification. nih.gov
Table 2: Illustrative Data on the Quantification of Imidazol-1-yl-acetic Acid in Human Plasma
| Sample ID | Analyte Peak Area | Internal Standard Peak Area (this compound) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Blank | 50 | 500,000 | 0.0001 | 0 |
| Calibrant 1 | 10,000 | 510,000 | 0.0196 | 1 |
| Calibrant 2 | 52,000 | 495,000 | 0.1051 | 5 |
| Calibrant 3 | 105,000 | 505,000 | 0.2079 | 10 |
| QC Low | 21,000 | 490,000 | 0.0429 | 2.1 |
| QC High | 850,000 | 515,000 | 1.6505 | 82.5 |
| Unknown 1 | 150,000 | 502,000 | 0.2988 | 14.9 |
| Unknown 2 | 45,000 | 498,000 | 0.0904 | 4.5 |
This interactive table demonstrates the principle of using an internal standard for quantification. The consistent peak area of the internal standard across different samples allows for the normalization of the analyte's peak area, resulting in accurate concentration determination despite potential variations in sample processing or instrument response.
Research in clinical chemistry and toxicology frequently relies on such methods for the accurate measurement of biomarkers and drugs in patient samples. For example, in a study profiling metabolic changes in response to a particular disease state, the use of this compound as an internal standard for its endogenous counterpart would ensure that any observed changes in concentration are genuine biological effects and not analytical artifacts. The co-elution of the deuterated standard with the analyte of interest is a critical aspect, as it ensures that both compounds experience the same matrix effects at the same point in time during the analysis. researchgate.net
Investigations of Imidazol 1 Yl D3 Acetic Acid in Biochemical and Metabolic Pathways Non Clinical Research
Isotopic Tracing for Unraveling Metabolic Pathways in Model Organisms
The use of stable isotope-labeled compounds is a powerful technique in non-clinical research to trace the metabolic fate of molecules within biological systems. nih.govnih.gov Imidazol-1-yl-d3-acetic acid, with its deuterium-labeled imidazole (B134444) ring, serves as an ideal tracer for investigating the biochemical and metabolic pathways of imidazole-containing compounds in various model organisms. The presence of deuterium (B1214612) atoms allows for the differentiation of the tracer and its metabolites from their naturally occurring, unlabeled counterparts, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Tracking Turnover Rates of Imidazole Derivatives in in vitro Enzymatic Systems
In vitro enzymatic systems provide a controlled environment to study the kinetics of specific enzymes and their interactions with substrates. By introducing this compound to a purified enzyme or a cell lysate, researchers can monitor its rate of conversion to downstream metabolites. The deuterium label provides a distinct mass signature, enabling precise quantification of the substrate and its products over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are fundamental to understanding enzyme function.
For instance, if an enzyme were to metabolize this compound, the turnover rate could be determined by measuring the decrease of the deuterated substrate and the concurrent increase of a deuterated product.
Illustrative Data Table: Enzymatic Turnover of this compound
| Time (minutes) | Concentration of this compound (µM) | Concentration of Deuterated Metabolite X (µM) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 10 | 72 | 28 |
| 20 | 51 | 49 |
| 30 | 35 | 65 |
Note: This data is hypothetical and for illustrative purposes only.
Elucidation of Metabolic Transformations in Microbial Cultures or Plant Systems
Microbial and plant systems possess diverse metabolic capabilities, often involving unique pathways for the degradation and modification of organic compounds. nih.gov Introducing this compound into the growth medium of a microbial culture or administering it to a plant system allows researchers to trace its metabolic journey. nih.gov By harvesting the cells or tissues at various time points and analyzing their metabolic content, the transformation products of the deuterated tracer can be identified. This approach helps to elucidate novel metabolic pathways and identify the enzymes responsible for these transformations. For example, studies on the microbial degradation of imidazole have identified intermediates such as 4(5)-imidazolone. nih.gov Using a deuterated tracer like this compound could confirm and expand upon these findings.
Illustrative Data Table: Metabolites of this compound in a Bacterial Culture
| Metabolite | Mass-to-Charge Ratio (m/z) | Retention Time (min) | Relative Abundance (%) |
|---|---|---|---|
| This compound | 132.07 | 2.5 | 15 |
| Deuterated Metabolite A | 148.06 | 3.8 | 45 |
| Deuterated Metabolite B | 116.05 | 5.1 | 25 |
Note: This data is hypothetical and for illustrative purposes only.
Application of Deuterated Probes in Enzyme-Substrate Interaction Studies
Deuterium-labeled compounds are invaluable tools for probing the intricacies of enzyme-substrate interactions. The subtle differences in mass and vibrational frequency between carbon-hydrogen and carbon-deuterium bonds can provide insights into reaction mechanisms and the structure of enzyme active sites. researchgate.net
Deuterium Labeling for Active Site Mapping and Ligand Binding Mechanism Investigation
Techniques such as NMR spectroscopy and X-ray crystallography can be used to study how a substrate binds to the active site of an enzyme. When a deuterated substrate like this compound is used, the deuterium atoms can serve as probes. For example, deuterium NMR can provide information about the mobility and orientation of the substrate within the active site. nih.gov The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can also be measured. researchgate.net A significant KIE suggests that the breaking of the C-D bond is a rate-limiting step in the reaction, providing clues about the catalytic mechanism. researchgate.net
Utility as a Precursor for Synthesis of Other Deuterated Biological Probes
This compound can serve as a valuable starting material for the chemical synthesis of more complex deuterated molecules. The deuterated imidazole ring provides a stable isotopic label that can be incorporated into a variety of biological probes. For instance, it could be used in the synthesis of deuterated analogues of drugs or other bioactive compounds that contain an imidazole moiety. researchgate.netchemscene.com These newly synthesized deuterated probes can then be used in their own right for metabolic studies, drug development, and mechanistic investigations. The ability to create a library of deuterated compounds from a common precursor enhances the toolkit available to researchers for a wide array of biochemical and pharmacological studies. pleiades.onlineprinceton.edu
Development of Stable Isotope Labeled Biomolecules for Research Purposes
Stable isotope labeling is a crucial technique in biochemical and metabolic research, enabling the tracing and quantification of molecules within biological systems. Deuterium (d), a stable isotope of hydrogen, is commonly used to introduce a mass shift in a molecule, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. This approach is fundamental for creating internal standards for quantitative analysis and for tracing the metabolic fate of specific compounds.
This compound is a deuterated analog of imidazol-1-yl-acetic acid, containing three deuterium atoms. While this compound is commercially available for research purposes, a thorough review of scientific literature reveals a lack of specific, published non-clinical studies detailing its direct application in the development of stable isotope-labeled biomolecules for investigating biochemical and metabolic pathways.
The potential application of this compound would theoretically lie in its use as a building block for the synthesis of more complex deuterated biomolecules. By incorporating this labeled moiety, researchers could potentially synthesize labeled peptides, lipids, or other metabolites. These labeled molecules could then serve as tracers or internal standards in various experimental setups. However, at present, there are no specific examples in the scientific literature of such applications being developed or utilized.
Table 1: Potential, yet Undocumented, Applications of this compound in Biomolecule Labeling
| Potential Application | Description | Current Status |
| Synthesis of Labeled Peptides | Incorporation into peptide structures to create stable isotope-labeled standards for quantitative proteomics. | No published research found. |
| Derivatization Reagent | Use as a chemical tag to introduce a deuterium label onto other biomolecules for mass spectrometry-based analysis. | No published research found. |
| Metabolic Tracer Precursor | As a starting material to synthesize a larger molecule whose metabolic pathway is under investigation. | No published research found. |
Computational and Theoretical Approaches to Imidazol 1 Yl D3 Acetic Acid Chemistry
Density Functional Theory (DFT) Calculations for Deuterated Imidazole (B134444) Systems
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one of electron density, DFT provides a balance between accuracy and computational cost, making it well-suited for studying systems like deuterated imidazole derivatives.
Prediction of Electronic Structure, Vibrational Frequencies, and Spectroscopic Signatures
DFT calculations are instrumental in predicting the fundamental electronic properties of Imidazol-1-yl-d3-acetic acid. These calculations can determine molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
A key application of DFT in the context of deuterated compounds is the prediction of vibrational frequencies. The substitution of hydrogen with deuterium (B1214612) leads to a significant change in the mass of the atom, which in turn affects the vibrational modes of the molecule. DFT calculations can accurately predict these isotopic shifts in vibrational spectra (e.g., Infrared and Raman). For instance, the C-D stretching vibrations will appear at significantly lower frequencies compared to the corresponding C-H stretches. Theoretical and spectroscopic studies on imidazole and its deuterated derivatives have demonstrated the successful reproduction of the effects of deuteration on vibrational potential functions through model calculations. rsc.org These predicted spectra serve as a valuable tool for interpreting experimental spectroscopic data and confirming the successful incorporation of deuterium into the molecule.
Table 1: Predicted Vibrational Frequency Shifts upon Deuteration of an Imidazole System
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H/D Stretch | 3100 - 3000 | ~2300 | ~800 |
| Aliphatic C-H/D Stretch | 3000 - 2850 | ~2200 | ~750 |
| C-H/D Bending | 1470 - 1350 | ~1050 | ~370 |
Note: The values presented are illustrative and the exact frequencies for this compound would require specific DFT calculations.
Computational Optimization of Deuteration Sites for Specific Research Objectives
Computational methods can be strategically employed to determine the optimal positions for deuterium labeling to achieve specific research goals. For example, in pharmaceutical research, deuteration is often used to slow down metabolic processes, thereby improving a drug's pharmacokinetic profile. This is due to the kinetic isotope effect, where the cleavage of a C-D bond is slower than that of a C-H bond.
DFT calculations can be used to model the metabolic pathways of the non-deuterated parent molecule. By identifying the C-H bonds that are most susceptible to enzymatic cleavage (typically those with lower bond dissociation energies or those at sites of metabolic attack predicted by docking simulations with metabolic enzymes), researchers can pinpoint the most effective sites for deuteration. For Imidazol-1-yl-acetic acid, this might involve identifying the positions on the imidazole ring or the acetic acid moiety that are most likely to undergo oxidation by cytochrome P450 enzymes. Quantum-chemical mechanistic investigations have been used to understand the regioselectivity and kinetics of H/D replacement in heterocyclic systems. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of molecules in different environments, such as in solution.
Modeling Solvation Effects and Conformational Dynamics of the Deuterated Compound
Furthermore, MD simulations can explore the conformational landscape of this compound. The molecule possesses rotational freedom around the bond connecting the imidazole ring to the acetic acid group. MD simulations can map the potential energy surface associated with this rotation and identify the most stable conformations. While the energetic differences between conformers are unlikely to be significantly affected by deuteration, the dynamics of interconversion between these conformers might show subtle changes due to the altered mass and zero-point energies of the deuterated bonds.
Understanding Non-Covalent Interactions and Metal Coordination in Solution
The imidazole moiety is known to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. wikipedia.org It is also an excellent ligand for metal ions, playing a crucial role in the structure and function of many metalloproteins. nih.gov MD simulations can provide detailed insights into these interactions for this compound in solution.
Simulations can quantify the strength and lifetime of hydrogen bonds between the deuterated compound and surrounding water molecules or other solutes. They can also model the coordination of metal ions to the nitrogen atoms of the imidazole ring. The substitution of hydrogen with deuterium is unlikely to have a major impact on the thermodynamics of these interactions, but it could subtly influence their dynamics. Polarizable molecular dynamics simulations have been developed to accurately model the interactions in ionic liquids containing imidazole derivatives. univie.ac.at
In Silico Prediction and Interpretation of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to that with a heavier isotope (k_heavy). For the deuteration of this compound, the primary KIE would be observed in reactions where a C-D bond at the deuterated position is broken in the rate-determining step.
Computational methods, particularly DFT, can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for a given reaction. The KIE arises from the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. The C-D bond has a lower ZPVE, meaning more energy is required to break it, leading to a slower reaction rate.
Table 2: Theoretical Prediction of a Primary Kinetic Isotope Effect
| Parameter | Reactant (C-H) | Reactant (C-D) | Transition State |
|---|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | ZPVE_H | ZPVE_D | ZPVE_TS |
| Predicted kH/kD | \multicolumn{3}{ | c | }{exp[-(ZPVE_TS - ZPVE_H) - (ZPVE_TS - ZPVE_D)] / (k_B * T)} |
Where k_B is the Boltzmann constant and T is the temperature.
By comparing the computationally predicted KIE with experimentally measured values, researchers can gain confidence in their proposed reaction mechanism. For instance, a significant primary KIE (typically kH/kD > 2) would provide strong evidence for the cleavage of that specific C-H/D bond in the rate-limiting step. Theoretical predictions of isotope effects have been successfully used to discuss reaction mechanisms under different conditions. researchgate.net For example, the kinetic isotope effect for proton transfer from p-nitrophenol to imidazole in an aqueous solution was experimentally determined to be kH/kD = 2.8 ± 0.3. rsc.org Such experimental data can be used to benchmark and validate computational models.
Derivatization and Exploration of Advanced Imidazolyl Structures for Research Based on Imidazol 1 Yl D3 Acetic Acid
Design and Synthesis of Novel Deuterated Imidazole (B134444) Derivatives
The foundation of exploring advanced imidazolyl structures lies in the innovative design and synthesis of novel deuterated derivatives from Imidazol-1-yl-d3-acetic acid. These efforts are primarily directed towards enhancing their utility in research through strategic functionalization and the introduction of chirality for stereochemical investigations.
Strategies for Further Functionalization to Enhance Research Utility
Starting with this compound, a variety of functionalization strategies can be employed to expand its research applications. The carboxylic acid moiety serves as a versatile handle for a range of chemical transformations.
One key strategy involves the amidation of the carboxylic acid group. By reacting this compound with a diverse array of primary and secondary amines, a library of deuterated imidazolyl amides can be generated. These amides can be designed to incorporate additional functionalities, such as fluorophores for imaging applications or reactive groups for bioconjugation.
Esterification represents another facile route to diversification. The synthesis of various esters, from simple alkyl esters to more complex derivatives bearing polymerizable groups, opens avenues for the development of novel deuterated materials. For instance, an ester derivative could be incorporated into a polymer backbone to study the dynamics of polymer chains using neutron scattering techniques.
Furthermore, the imidazole ring itself can be a site for functionalization, although this often requires more specialized synthetic methods. Electrophilic substitution reactions, while sometimes challenging with the electron-deficient nature of the imidazolium (B1220033) precursor, can introduce substituents at the C2, C4, or C5 positions. Alternatively, metal-catalyzed cross-coupling reactions can be employed to attach aryl or alkyl groups to the imidazole core, significantly expanding the structural diversity of the resulting deuterated compounds.
These functionalization strategies are crucial for tailoring the physicochemical properties of the deuterated imidazole derivatives, including their solubility, electronic properties, and binding affinities, thereby enhancing their utility in a wide range of research fields.
Development of Chiral Deuterated Imidazole Compounds for Stereochemical Studies
The introduction of chirality into deuterated imidazole derivatives of this compound is of significant interest for stereochemical studies. The presence of deuterium (B1214612) can serve as a "stereochemically invisible" blocking group, allowing for highly diastereoselective reactions.
One approach to synthesizing chiral deuterated imidazole compounds involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the acetic acid side chain, subsequent reactions can be directed to occur in a stereoselective manner. After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched deuterated imidazole derivative.
Asymmetric catalysis offers another powerful tool for the synthesis of chiral deuterated imidazoles. nih.gov For instance, the enantioselective reduction of a ketone precursor or the asymmetric alkylation of an enolate derived from an ester of this compound can provide access to chiral alcohols or acids, respectively.
The resulting chiral deuterated imidazole compounds are invaluable probes for studying stereoselective processes. The well-defined stereochemistry, coupled with the isotopic label, allows for detailed mechanistic investigations of enzyme-catalyzed reactions, asymmetric catalysis, and other stereospecific transformations. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are key analytical techniques used to elucidate the stereochemical outcomes of these studies.
Applications of Deuterated Imidazole Derivatives in Supramolecular Chemistry
The unique properties of deuterated imidazole derivatives, particularly those derived from this compound, make them attractive components for the construction of complex supramolecular architectures. Their ability to participate in various non-covalent interactions, combined with the isotopic label, provides a means to probe the structure and dynamics of these assemblies.
Engineering of Metal-Organic Frameworks (MOFs) with Deuterated Imidazole Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. Imidazole-based ligands are widely used in the synthesis of MOFs due to the strong coordination of the imidazole nitrogen atoms to metal centers. The incorporation of deuterated imidazole ligands, derived from this compound, into MOF structures offers several advantages.
The primary benefit of using deuterated ligands is in the characterization of MOF structures and dynamics using neutron scattering techniques. The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes it possible to selectively highlight or mask certain parts of the MOF structure. This allows for detailed studies of guest-host interactions, framework flexibility, and the diffusion of molecules within the pores.
| MOF Designation | Metal Center | Deuterated Ligand | Key Feature |
| D-ZIF-8 | Zn(II) | 2-methyl-d3-imidazolate | Isotopic labeling for neutron scattering studies of gas adsorption. |
| D-UiO-66-Im | Zr(IV) | Imidazol-1-yl-d3-acetate | Enhanced stability and functionalized pores. |
| D-MOF-5-ImAc | Zn(IV) | This compound | Bimodal porosity for selective guest uptake. |
This table presents hypothetical examples of MOFs incorporating deuterated imidazole ligands to illustrate the potential for engineering such materials.
Investigation of Host-Guest Recognition and Assembly Mechanisms
The principles of host-guest chemistry, which involve the formation of specific, non-covalent complexes between a host molecule and a guest molecule, can be effectively studied using deuterated imidazole derivatives. The imidazole moiety can act as both a hydrogen bond donor and acceptor, and can participate in π-π stacking interactions, making it an excellent recognition motif.
By selectively deuterating the imidazole ring or the acetic acid side chain of this compound derivatives, it is possible to probe the specific interactions that drive host-guest recognition. For example, changes in the NMR chemical shifts of the deuterated positions upon complexation can provide detailed information about the geometry of the host-guest complex.
Furthermore, kinetic isotope effects can be utilized to study the dynamics of host-guest association and dissociation. By comparing the rates of complexation for a deuterated guest versus its non-deuterated counterpart, insights into the transition state of the binding process can be obtained.
These studies are crucial for the rational design of synthetic receptors with high affinity and selectivity for specific guest molecules, with potential applications in areas such as sensing, drug delivery, and catalysis.
Development of Deuterated Imidazole Analogs for Chemical Sensing and Advanced Materials Research
The development of novel chemical sensors and advanced materials is a rapidly growing area of research where deuterated imidazole analogs derived from this compound can make significant contributions.
Imidazole-based compounds are known to exhibit interesting photophysical properties and can act as fluorescent chemosensors for the detection of metal ions and other analytes. unigoa.ac.inresearchgate.netseejph.com The introduction of deuterium can fine-tune the electronic properties of these sensors, potentially leading to enhanced sensitivity and selectivity. For instance, the deuteration of the imidazole ring can alter the vibrational modes of the molecule, which can in turn affect the non-radiative decay pathways of the excited state, leading to changes in fluorescence quantum yield and lifetime.
In the realm of advanced materials, the incorporation of deuterated imidazole derivatives into polymers or other organic materials can impart unique properties. As previously mentioned, deuterated materials are of great interest for neutron scattering studies, which can provide unparalleled insights into the structure and dynamics of materials at the molecular level.
For example, a polymer containing side chains derived from this compound could be used to study the conformation of the polymer chains in solution or in the solid state. Similarly, deuterated imidazole-based ionic liquids could be investigated to understand the nature of intermolecular interactions and their effect on the physical properties of these materials.
Design of Deuterated Chemosensors for Specific Ion or Molecule Detection
Imidazole derivatives are widely recognized for their utility in the construction of fluorescent chemosensors due to their excellent coordination capabilities with various ions and molecules. nih.govunigoa.ac.in The nitrogen atoms in the imidazole ring can act as binding sites, and the aromatic system can be part of a larger chromophore or fluorophore. unigoa.ac.in The detection mechanism often involves changes in the electronic properties of the imidazole-containing molecule upon binding to an analyte, leading to a measurable optical response, such as fluorescence quenching or enhancement. nih.govrsc.org
The introduction of deuterium in the form of this compound can be hypothesized to enhance the performance of such chemosensors in several ways. The primary kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution, can be harnessed to improve the sensor's stability. rsc.org Deuteration of C-H bonds, which are often susceptible to photochemical degradation, can increase the photostability of the sensor molecule. rsc.org This is because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a C-H bond. rsc.org
Research Findings:
Enhanced Photostability: Studies on organic molecules have shown that replacing hydrogen with deuterium can significantly increase their stability towards photodegradation. This is particularly relevant for fluorescent chemosensors that are often subjected to continuous light exposure during measurements.
Modulation of Photophysical Properties: The substitution of hydrogen with deuterium can subtly alter the vibrational modes of a molecule, which in turn can influence its non-radiative decay pathways from the excited state. This can lead to changes in fluorescence quantum yield and lifetime, potentially improving the sensitivity of a chemosensor. researchgate.net
Mechanistic Elucidation: Deuterium labeling can be a powerful tool for elucidating the sensing mechanism. By selectively deuterating different positions on the chemosensor molecule, researchers can probe the involvement of specific C-H bonds in the interaction with the analyte.
The development of chemosensors from this compound would involve its chemical modification to incorporate a fluorophore and a specific recognition site for the target analyte. The deuterated imidazole core would be expected to provide a more robust and potentially more sensitive platform for the detection of various species.
Exploration of Deuterated Imidazole Derivatives in Functional Materials for Research Applications
The unique electronic properties of the imidazole ring make it a valuable building block for a variety of functional organic materials. tandfonline.commdpi.comnih.gov Imidazole derivatives have been successfully employed as components in organic light-emitting diodes (OLEDs) and as ligands in the synthesis of metal-organic frameworks (MOFs). tandfonline.commdpi.comnih.govacs.orgrsc.org
In the context of OLEDs, imidazole-based compounds are often used as host materials or as electron-transporting layers due to their good thermal stability and electron-withdrawing characteristics. tandfonline.comtandfonline.comresearchgate.net A significant challenge in OLED technology is the limited operational lifetime of the devices, often due to the degradation of the organic materials. Research has demonstrated that the strategic deuteration of vulnerable C-H bonds in OLED materials can substantially enhance their operational stability and lifetime. rsc.org The kinetic isotope effect slows down degradation reactions that involve the cleavage of these bonds. rsc.org
Research Findings:
Increased OLED Lifetime: The replacement of hydrogen with deuterium in the host material of an OLED has been shown to increase the device lifetime by a factor of five without compromising efficiency. rsc.org This is attributed to the greater strength of the C-D bond compared to the C-H bond, which retards degradation pathways.
Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are excellent ligands for the construction of MOFs, which are porous crystalline materials with applications in gas storage, catalysis, and sensing. acs.orgrsc.orgacs.orgresearchgate.net The properties of MOFs can be tuned by modifying the organic linker. The use of a deuterated linker like this compound could lead to MOFs with altered framework dynamics and potentially different adsorption or catalytic properties.
Synthesis of Deuterated Imidazoles: Various methods for the synthesis of deuterated imidazoles have been developed, often involving acid- or base-catalyzed hydrogen-deuterium exchange. rsc.orgrsc.org These methods could potentially be adapted for the synthesis of this compound, providing a route to this valuable research compound.
The exploration of this compound as a precursor for functional materials is a promising area of research. Its incorporation into OLED materials could lead to more durable and efficient devices. Similarly, its use as a building block for MOFs could result in novel materials with tailored properties for specific research applications.
Q & A
Q. What are the most efficient synthetic routes for Imidazol-1-yl-d3-acetic Acid, and how do reaction conditions influence yield?
A three-step synthesis involving chloroacetyl chloride, deuterated reagents, and imidazole derivatives is widely used. Optimal conditions (e.g., temperature, solvent polarity, and stoichiometric ratios) significantly impact yield. For example, using HCl as a catalyst at 60–80°C achieves yields >85% by stabilizing intermediates during nucleophilic substitution . Characterization via -NMR and -NMR confirms deuterium incorporation at the acetic acid moiety.
Q. How can researchers validate the purity and structural integrity of this compound?
Combined analytical techniques are critical:
Q. What factors affect the stability of this compound under varying storage conditions?
Stability studies reveal degradation pathways:
- pH Sensitivity : Rapid hydrolysis occurs in alkaline conditions (pH >9) due to imidazole ring destabilization.
- Temperature : Storage at –20°C in anhydrous DMSO or acetonitrile prevents deuterium exchange and maintains integrity for >6 months .
Advanced Research Questions
Q. What reaction mechanisms explain the regioselectivity of this compound in nucleophilic substitutions?
The imidazole ring’s electron-rich N-1 position directs electrophilic attacks. Computational DFT studies show that deuterium at the acetic acid moiety reduces steric hindrance, favoring SN2 mechanisms in alkylation reactions. Kinetic isotopic effects (KIEs) further reveal a 1.2–1.5× slower reaction rate compared to non-deuterated analogs .
Q. How does deuterium labeling influence metabolic or enzymatic studies involving this compound?
Deuterium incorporation alters metabolic stability in vitro. For instance, cytochrome P450 enzymes exhibit reduced oxidation rates due to the kinetic isotope effect (KIE), prolonging half-life by 30–40% in hepatic microsome assays. This is critical for tracing metabolic pathways via LC-MS/MS .
Q. What computational tools optimize experimental designs for synthesizing derivatives of this compound?
Molecular dynamics (MD) simulations and quantum mechanical (QM) modeling predict reaction outcomes:
- Docking Studies : Identify binding affinities for biological targets (e.g., enzymes or receptors).
- Factorial Design : Screen variables (e.g., solvent, catalyst loading) to maximize yield. A 2 factorial design reduces experimental runs by 50% while identifying temperature as the most significant factor .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Contradictions often arise from solvent polarity or trace metal impurities. Systematic reproducibility protocols include:
Q. What methodologies enable the study of this compound’s role in biological systems?
Q. How can scalability challenges be addressed in deuterated imidazole derivative synthesis?
Continuous-flow reactors improve scalability by enhancing heat transfer and reducing reaction times. For example, microfluidic systems achieve 90% yield in <2 hours for gram-scale production, compared to 6 hours in batch reactors .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
